molecular formula C12H14N2O B13910122 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one

2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one

Cat. No.: B13910122
M. Wt: 202.25 g/mol
InChI Key: WYRWTMUFQWJHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, forming a pyrrolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can form 2-(acylethynyl)pyrroles, which can then undergo further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of solid alumina and room temperature conditions for the initial steps, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO). These methods aim to optimize yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like DMSO or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2,2-dimethyl-1-pyrrolo[3,2-b]pyridin-1-ylpropan-1-one

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3

InChI Key

WYRWTMUFQWJHCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=CC2=C1C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.